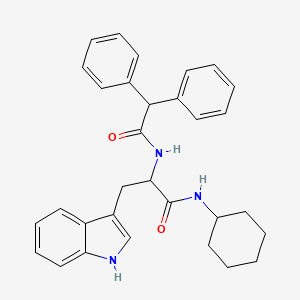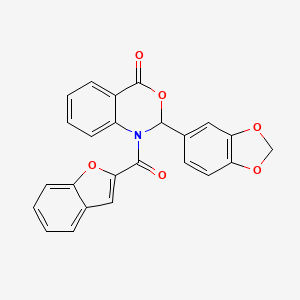![molecular formula C20H14ClFN2OS B11524829 N-[(2Z)-4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11524829.png)
N-[(2Z)-4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a synthetic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, substituted with various functional groups including chlorophenyl, fluorophenyl, and furan-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Substitution Reactions: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Introduction of Furan-2-ylmethyl Group: The furan-2-ylmethyl group is attached via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the thiazole ring, converting it to a dihydrothiazole derivative.
Substitution: The aromatic rings (chlorophenyl and fluorophenyl) can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic medium).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biology
Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It has been investigated for its ability to inhibit certain enzymes, which could be useful in drug development.
Medicine
Anti-inflammatory: The compound has shown potential anti-inflammatory effects in preliminary studies.
Cancer Research: It is being explored for its cytotoxic effects on cancer cells, indicating potential as an anticancer agent.
Industry
Pharmaceuticals: The compound is being studied for its potential use in the formulation of new drugs.
Agriculture: It may be used in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of (2Z)-4-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-4-(4-BROMOPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- (2Z)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
Uniqueness
- Substituent Effects : The presence of the chlorophenyl and fluorophenyl groups imparts unique electronic properties to the compound, influencing its reactivity and biological activity.
- Biological Activity : Compared to similar compounds, (2Z)-4-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has shown superior antimicrobial and anti-inflammatory properties in preliminary studies.
Properties
Molecular Formula |
C20H14ClFN2OS |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(4-fluorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H14ClFN2OS/c21-15-5-3-14(4-6-15)19-13-26-20(23-17-9-7-16(22)8-10-17)24(19)12-18-2-1-11-25-18/h1-11,13H,12H2 |
InChI Key |
MWDOHVTYWJMENN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide](/img/structure/B11524753.png)
![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11524757.png)
![(3Z)-3-[(5-chloro-2-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524765.png)
![2-nitro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11524780.png)
![1-(3-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)ethanone](/img/structure/B11524788.png)
![ethyl (2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11524794.png)

![1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-3-phenylpropylidene]piperidine-4-carbohydrazide](/img/structure/B11524805.png)
![4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11524808.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11524811.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11524817.png)


![2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11524826.png)
